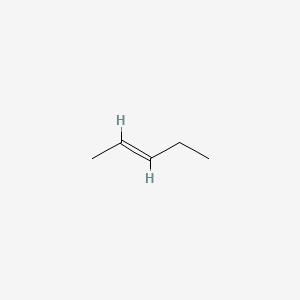

trans-2-Pentene

Description

trans-2-pentene is a natural product found in Tuber borchii with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-pent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMOXUPEWRXHJS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Record name | 2-PENTENE, (E)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891268 | |

| Record name | (2E)-2-Pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor., Liquid; bp = 36.3 deg C; [HSDB] Colorless liquid with an odor of hydrocarbons; Technical grade is mixture of isomers; [CAMEO] Colorless liquid; bp = 36-37 deg C; [MSDSonline] | |

| Record name | 2-PENTENE, (E)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-2-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

36.3 °C | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP) | |

| Record name | 2-PENTENE, (E)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in benzene; miscible in ethanol, ethyl ether, In water, 203 mg/l @ 25 °C | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.6431 @ 25 °C/4 °C, Density: 0.6482 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6675 @ 0 °C/4 °C | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.4 (Air= 1) | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

506.0 [mmHg], 5.06X10+2 mm Hg @ 25 °C | |

| Record name | trans-2-Pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

646-04-8, 109-68-2, 58718-78-8, 68956-55-8 | |

| Record name | 2-PENTENE, (E)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-2-Pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbut-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058718788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C5-unsatd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068956558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentene, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-pent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCO1SJQ98H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-140.2 °C | |

| Record name | TRANS-2-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of trans-2-Pentene

Abstract

trans-2-Pentene, a member of the alkene family, is a five-carbon unsaturated hydrocarbon with the double bond located at the second carbon. Its specific stereochemistry, where the alkyl groups are on opposite sides of the double bond, imparts distinct physical and chemical properties compared to its cis-isomer and other pentene isomers. This guide provides a comprehensive overview of the core fundamental properties of this compound, including its physicochemical characteristics, spectroscopic signature, synthesis, reactivity, and applications. The information presented herein is intended to serve as a foundational resource for professionals engaged in organic synthesis, materials science, and chemical research.

Chemical Identity and Structure

This compound, systematically named (E)-pent-2-ene, is a colorless liquid characterized by a hydrocarbon-like odor.[1] It is one of the geometric isomers of 2-pentene, the other being cis-2-Pentene ((Z)-pent-2-ene). The "trans" or "E" designation indicates that the ethyl and methyl groups attached to the double-bonded carbons are oriented on opposite sides. This configuration results in a less sterically hindered and more thermodynamically stable molecule compared to its cis counterpart.

-

IUPAC Name : (E)-pent-2-ene[1]

-

Synonyms : trans-β-Amylene, (2E)-2-Pentene, sym-Methylethylethylene[2][3]

-

Molecular Formula : C₅H₁₀[4]

-

CAS Number : 646-04-8[4]

dot graph "trans_2_Pentene_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10]; bgcolor="#FFFFFF";

}

Caption: Chemical structure of this compound ((E)-pent-2-ene).

Physical and Thermophysical Properties

The physical properties of this compound are well-documented. It is a volatile and highly flammable liquid.[3] Its linear structure and the trans-configuration of the double bond influence its boiling point, melting point, and density.

| Property | Value | Source(s) |

| Molecular Weight | 70.13 g/mol | [1] |

| Boiling Point | 36.3 °C (97.3 °F) | [1][4] |

| Melting Point | -140.2 °C to -136 °C | [1][5] |

| Density | 0.649 g/mL at 25 °C | [5] |

| Vapor Pressure | 8.17 psi (56.3 kPa) at 20 °C | |

| Flash Point | -18 °C (-0.4 °F) (closed cup) | |

| Refractive Index | 1.379 at 20 °C | [5] |

| Solubility | Insoluble in water; miscible in ethanol, ethyl ether, and benzene. | [1][3] |

| Dipole Moment | 0.00 D | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule. The protons attached to the sp²-hybridized carbons of the double bond (vinylic protons) resonate downfield due to deshielding. The coupling constants between these vinylic protons are characteristic of a trans-configuration.

-

Key Features : The spectrum typically shows signals for the methyl protons, methylene protons, and the two vinylic protons, all with characteristic chemical shifts and splitting patterns due to spin-spin coupling.[6][7] The protons on the double bond appear at approximately 5.4-5.5 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the key absorption bands confirm the presence of the C=C double bond and C-H bonds of different types.

-

Characteristic Absorptions :

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The fragmentation of this compound under electron ionization yields several characteristic ions.

-

Molecular Ion Peak [M]⁺ : The molecular ion peak is observed at an m/z of 70, corresponding to the molecular weight of C₅H₁₀.[9]

-

Base Peak : The most abundant ion, or base peak, is typically found at m/z 55, corresponding to the loss of a methyl radical ([C₄H₇]⁺).[9]

-

Other Fragments : Other significant fragments are observed from the cleavage of C-C bonds within the molecule. The fragmentation patterns of the cis and trans isomers are notably similar.[9]

Synthesis and Reactivity

Synthesis Protocols

This compound can be synthesized through several established organic chemistry routes. The choice of method often depends on the desired purity and available starting materials.

Method 1: Reduction of an Alkyne A common and stereoselective method for preparing trans-alkenes is the reduction of an alkyne using sodium metal in liquid ammonia. This reaction proceeds via a dissolving metal reduction mechanism.

-

Protocol : Pent-2-yne is treated with sodium metal dissolved in liquid ammonia at low temperatures (-78 °C). The reaction yields this compound with high stereoselectivity.[10]

dot graph "Alkyne_Reduction_Synthesis" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

}

Caption: Workflow for the synthesis of this compound from pent-2-yne.

Method 2: Dehydration of an Alcohol A mixture of pentene isomers, including this compound, can be prepared by the acid-catalyzed dehydration of 2-pentanol.[1] The product distribution is governed by Zaitsev's rule, which favors the formation of the more substituted (and more stable) alkene.

Chemical Reactivity

As an unsaturated hydrocarbon, this compound is significantly more reactive than its alkane counterparts.[11] Its reactivity is dominated by the electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition reactions.

-

Hydrogenation : In the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), this compound undergoes catalytic hydrogenation to yield pentane. The rate of hydrogenation of this compound is generally slower than that of 1-pentene and cis-2-pentene over a Pd/alumina catalyst.[12]

dot graph "Hydrogenation_Reaction" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

}

Caption: Catalytic hydrogenation of this compound to pentane.

-

Epoxidation : Reaction with a peroxy acid (e.g., m-CPBA) results in the formation of an epoxide. The reaction is stereospecific, meaning the trans stereochemistry of the starting alkene is retained in the product, yielding a racemic mixture of trans-2,3-epoxypentane.[13]

-

Polymerization : Like other alkenes, this compound can undergo addition polymerization in the presence of suitable catalysts (often acids) or initiators. These reactions are typically highly exothermic.[3][11]

-

Atmospheric Reactions : In the atmosphere, this compound reacts with photochemically-produced hydroxyl radicals and ozone, contributing to photochemical smog formation.[1]

Applications in Research and Industry

This compound is utilized in several areas of the chemical industry and in academic research.

-

Organic Synthesis : It serves as a starting material or intermediate for the synthesis of various organic compounds, including sec-amyl alcohols.[1]

-

Solvent : It is used as a solvent in certain industrial processes.[1][11]

-

Polymerization Inhibitor : In some contexts, it can act as a polymerization inhibitor.[1][11]

-

Fuel Production : Mixtures of pentene isomers are used in the alkylation process with isobutane to produce high-octane gasoline components.[14]

-

Research : It is used in research settings, for example, to study atmospheric chemistry and reaction kinetics.[11]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to prevent accidents and exposure.

-

Primary Hazards : It is a highly flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation.[15] A significant risk is that it may be fatal if swallowed and enters the airways (aspiration hazard).[15]

GHS Hazard and Precautionary Statements

| Code | Statement | Source(s) |

| H224 | Extremely flammable liquid and vapor. | |

| H304 | May be fatal if swallowed and enters airways. | |

| H315 | Causes skin irritation. | [15] |

| H319 | Causes serious eye irritation. | [15] |

| H335 | May cause respiratory irritation. | [15] |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [15] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| P331 | Do NOT induce vomiting. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [16] |

Handling and Storage Protocol

-

Ventilation : Handle only in a well-ventilated area, preferably in a chemical fume hood.[16]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16]

-

Ignition Sources : Eliminate all sources of ignition. Use non-sparking tools and explosion-proof equipment.[16][17] Take precautionary measures against static discharge.[3]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[16][18]

Conclusion

This compound is a fundamental alkene with well-defined properties that make it a valuable compound in both industrial and academic settings. Its stereochemistry dictates its stability, spectroscopic signature, and reactivity. A thorough understanding of its synthesis, handling requirements, and chemical behavior is essential for its safe and effective use in scientific and industrial applications.

References

-

This compound (CAS 646-04-8) Properties | Density, Cp, Viscosity | Chemcasts . (n.d.). Chemcasts. Retrieved January 27, 2025, from [Link]

-

This compound | CAS 646-04-8 | C5H10 | P212121 Store . (n.d.). P212121. Retrieved January 27, 2025, from [Link]

-

This compound | C5H10 | CID 5326161 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2025, from [Link]

-

Construct a three-step synthesis of this compound from acetylene . (n.d.). Study.com. Retrieved January 27, 2025, from [Link]

-

[FREE] Construct a three-step synthesis of this compound from acetylene by dragging the appropriate formulas - brainly.com . (2019, December 5). Brainly.com. Retrieved January 27, 2025, from [Link]

-

[FREE] Construct a three-step synthesis of this compound from acetylene by dragging the appropriate formulas - brainly.com . (2020, February 20). Brainly.com. Retrieved January 27, 2025, from [Link]

-

This compound - Stenutz . (n.d.). Stenutz. Retrieved January 27, 2025, from [Link]

-

SAFETY DATA SHEET - Airgas . (2015, July 10). Airgas. Retrieved January 27, 2025, from [Link]

-

Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers) - Doc Brown's Chemistry . (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2025, from [Link]

-

Solved Construct a three-step synthesis of this compound | Chegg.com . (2021, November 1). Chegg.com. Retrieved January 27, 2025, from [Link]

-

infrared spectrum of E/Z pent-2-ene (cis/trans somers) - Doc Brown's Chemistry . (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2025, from [Link]

-

(a) Reaction profile for 1-pentene/trans-2-pentene hydrogenation; (b)... - ResearchGate . (n.d.). ResearchGate. Retrieved January 27, 2025, from [Link]

-

Introductory note on the mass spectrum of E/Z pent-2-ene (cis/trans isomers) - Doc Brown's Chemistry . (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2025, from [Link]

-

Do cis-pent-2-ene and trans-pent-2-ene differ after epoxidation? - Quora . (2017, May 14). Quora. Retrieved January 27, 2025, from [Link]

-

2-Pentene, (cis- and trans- mixture), 25mL, Each - CP Lab Safety . (n.d.). CP Lab Safety. Retrieved January 27, 2025, from [Link]

Sources

- 1. This compound | C5H10 | CID 5326161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Page loading... [guidechem.com]

- 4. chem-casts.com [chem-casts.com]

- 5. store.p212121.com [store.p212121.com]

- 6. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. This compound(646-04-8) 1H NMR spectrum [chemicalbook.com]

- 8. C5H10 infrared spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C5H10 mass spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene fragmentation pattern of m/z m/e ions for analysis and identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. homework.study.com [homework.study.com]

- 11. This compound | 646-04-8 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. calpaclab.com [calpaclab.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. chemicalbook.com [chemicalbook.com]

- 17. airgas.com [airgas.com]

- 18. 2-Pentene, cis + trans, 98% | Fisher Scientific [fishersci.ca]

synthesis of trans-2-Pentene from 2-pentyne

An In-depth Technical Guide to the Stereoselective Synthesis of trans-2-Pentene from 2-Pentyne

Abstract

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The geometric configuration of a double bond profoundly influences a molecule's biological activity and physical properties. This guide provides a comprehensive technical overview of the synthesis of this compound from 2-pentyne, focusing on the highly reliable and stereospecific dissolving metal reduction. We will explore the underlying reaction mechanism, provide a comparative analysis against alternative synthetic routes, detail a field-proven experimental protocol, and discuss modern advancements in trans-selective alkyne reduction.

Part 1: Theoretical Foundations: The Dissolving Metal Reduction

The conversion of an alkyne to a trans-alkene is a classic transformation that relies on a partial reduction, adding two hydrogen atoms across the triple bond with anti-stereochemistry. The premier method for achieving this outcome is the dissolving metal reduction, typically employing an alkali metal like sodium or lithium in liquid ammonia.[1][2][3] This method stands in direct contrast to catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst), which yields the corresponding cis-alkene.[1][4][5]

Mechanism of the Sodium/Ammonia Reduction

The unique reactivity of this system stems from the ability of alkali metals to dissolve in liquid ammonia, producing a deep blue solution of solvated electrons.[1][6] These solvated electrons are potent single-electron reducing agents that drive the reaction through a radical anion pathway.

The mechanism proceeds through four key steps:

-

First Single-Electron Transfer (SET): A solvated electron adds to one of the π-orbitals of the 2-pentyne triple bond, forming a radical anion intermediate.[2][7][8]

-

Protonation: The highly basic radical anion abstracts a proton from a solvent ammonia molecule, yielding a vinylic radical.[2][6]

-

Stereochemical Determination & Second SET: The vinylic radical intermediate can exist in cis and trans forms. It rapidly equilibrates to the thermodynamically more stable trans configuration, where the bulky alkyl groups are positioned on opposite sides of the double bond, minimizing steric strain.[2][9] A second solvated electron then adds to the vinylic radical, forming a trans-vinylic anion.[2][6] This step locks in the trans stereochemistry.

-

Second Protonation: The trans-vinylic anion, a strong base, is protonated by another ammonia molecule to give the final this compound product.[2][6][7]

Caption: Experimental workflow for the synthesis of this compound.

Part 4: Alternative and Modern Methodologies

While the dissolving metal reduction is a classic and robust method, its harsh conditions limit its applicability in complex, polyfunctional molecules. Modern research has developed catalytic alternatives for trans-selective hydrogenation.

-

Ruthenium-Catalyzed trans-Hydrogenation: Certain ruthenium hydride complexes have been shown to catalyze the trans-selective hydrogenation of alkynes under milder conditions and with greater functional group tolerance, including reducible groups like nitro and cyano moieties. [4][10]* Transfer Hydrogenation: Methods using transfer hydrogenation agents, such as ammonia borane or formic acid with specialized catalysts, can also provide access to alkenes from alkynes, with stereoselectivity often being tunable based on the catalyst and conditions employed. [11] These emerging methods represent the future of stereoselective reductions, offering more versatile and environmentally benign pathways for sensitive substrates.

Conclusion

The synthesis of this compound from 2-pentyne is most effectively and reliably achieved through the dissolving metal reduction using sodium in liquid ammonia. This method's high stereoselectivity is governed by a well-understood radical anion mechanism that favors the formation of the thermodynamically more stable trans intermediate. While classic, this protocol remains a vital tool in the synthetic chemist's arsenal. A thorough understanding of its mechanistic underpinnings, practical execution, and comparison to alternative methods is essential for researchers and professionals in the chemical sciences. The continued development of catalytic trans-hydrogenation techniques promises to expand the scope and applicability of this important transformation.

References

-

Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. [Link]

-

Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]

-

Chemistry Steps. Alkynes to Alkenes. [Link]

-

OpenOChem Learn. Reduction of Alkynes. [Link]

-

Radkowski, K., Sundararaju, B., & Fürstner, A. (2013). A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. Angewandte Chemie International Edition, 52(1), 355-360. [Link]

-

JoVE. (2023, April 30). Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. [Link]

-

OrgoSolver. Alkyne Reactions: Dissolving-Metal Reduction to trans-Alkenes (Na / NH₃(l)). [Link]

-

Quora. (2018, February 16). What does the reduction of alkynes with sodium in liquid ammonia give?. [Link]

-

BYJU'S. Ammonia and sodium reaction properties. [Link]

-

Brainly. (2023, October 11). How can you synthesize this compound from 2-pentyne?. [Link]

-

JoVE. (2023, April 30). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]

-

Filo. (2024, December 28). 2 pentyne gives trans 2 pentene on teatment with. [Link]

-

Filo. (2025, June 12). How to convert 2-pentyne to cis-2-pentene and this compound?. [Link]

-

YouTube. (2014, June 27). Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. [Link]

-

ACS Catalysis. (2016, June 7). Direct trans-Selective Ruthenium-Catalyzed Reduction of Alkynes in Two-Chamber Reactors and Continuous Flow. [Link]

-

Dalton Transactions. (2018). Transfer hydrogenation of alkynes into alkenes by ammonia borane over Pd-MOF catalysts. [Link]

-

Wikipedia. Semi-hydrogenation of alkynes. [Link]

-

Chemistry Stack Exchange. (2016, December 11). How to determine which reagent to use H2; lindlar catalyst vs Na;NH3(l)?. [Link]

-

OpenStax. (2023, September 20). 9.5 Reduction of Alkynes. [Link]

-

Organic Chemistry Portal. Alkene synthesis by alkyne semireduction. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia [jove.com]

- 7. orgosolver.com [orgosolver.com]

- 8. byjus.com [byjus.com]

- 9. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Transfer hydrogenation of alkynes into alkenes by ammonia borane over Pd-MOF catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of trans-2-Pentene

This guide provides a comprehensive technical overview of trans-2-pentene, a simple yet fundamentally important alkene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its chemical structure, bonding, stereochemistry, and reactivity. The content is structured to offer not just a recitation of facts, but a causal understanding rooted in the principles of organic chemistry.

Introduction: The Significance of this compound

This compound, systematically named (E)-pent-2-ene, is an unsaturated hydrocarbon with the chemical formula C₅H₁₀.[1][2] It is a colorless liquid with a hydrocarbon-like odor.[1] As a member of the alkene family, its chemistry is dominated by the presence of a carbon-carbon double bond. This functional group makes this compound a valuable starting material and intermediate in a variety of organic syntheses, including the production of polymers and other fine chemicals.[1] Understanding its structure and bonding is paramount to harnessing its synthetic potential.

This guide will explore the nuanced details of its molecular architecture, from the hybridization of its carbon atoms to the geometric constraints imposed by its double bond, which gives rise to its stereoisomerism.

Molecular Structure and Bonding: A Deep Dive

The chemical behavior of this compound is a direct consequence of its molecular structure and the nature of the chemical bonds within it.

Orbital Hybridization and Bond Formation

The two carbon atoms involved in the double bond of this compound are sp² hybridized. This hybridization scheme involves the mixing of one 2s and two 2p orbitals to form three equivalent sp² hybrid orbitals that lie in a plane at 120° angles to each other. These sp² orbitals form the sigma (σ) bond framework of the double bond and the single bonds to the adjacent carbon and hydrogen atoms.[3]

The remaining unhybridized 2p orbital on each of the sp²-hybridized carbon atoms lies perpendicular to this plane. These two p-orbitals overlap sideways to form a pi (π) bond, which is located above and below the plane of the sigma bonds. This π-bond is weaker and more electron-rich than the σ-bond, making it the primary site of reactivity in the molecule.

The other three carbon atoms in the molecule (the methyl and ethyl groups) are sp³ hybridized, with tetrahedral geometry.

Diagram: Orbital Overlap in this compound

Caption: Orbital structure of this compound showing σ and π bonds.

Molecular Geometry and Bond Parameters

The sp² hybridization dictates a trigonal planar geometry around the C2 and C3 carbon atoms, with bond angles of approximately 120°. The restricted rotation around the C=C double bond is a key feature of alkenes. This rigidity gives rise to geometric isomerism.

| Parameter | Value | Source |

| Molecular Formula | C₅H₁₀ | [1][2] |

| Molar Mass | 70.13 g/mol | [1] |

| Boiling Point | 36.3 °C | [1] |

| Melting Point | -136 °C | [1] |

| Density | 0.649 g/mL at 25 °C | [1] |

| Refractive Index | 1.379 at 20 °C | [1] |

Stereoisomerism: The "trans" Configuration

The designation "trans" (or "E" in the E/Z notation) indicates that the higher priority substituent groups on each carbon of the double bond are on opposite sides.[4] For 2-pentene, the substituents on C2 are a hydrogen and a methyl group, while on C3 they are a hydrogen and an ethyl group. According to the Cahn-Ingold-Prelog priority rules, the ethyl group has higher priority than the hydrogen on C3, and the methyl group has higher priority than the hydrogen on C2. In this compound, the methyl and ethyl groups are on opposite sides of the double bond.[5]

Its stereoisomer is cis-2-pentene ((Z)-pent-2-ene), where the methyl and ethyl groups are on the same side of the double bond.[5] These two isomers have distinct physical and chemical properties due to the different spatial arrangement of their atoms.

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the different proton environments in the molecule. The olefinic protons (on the C=C double bond) resonate at a lower field (higher ppm) compared to the aliphatic protons due to the deshielding effect of the π-electron cloud.

Expected ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton(s) | Chemical Shift (δ, ppm) (approx.) | Multiplicity | Coupling with |

| H -C=C- | ~5.4-5.5 | Multiplet | Olefinic H, CH₂ |

| =C-H - | ~5.4-5.5 | Multiplet | Olefinic H, CH₃ |

| -CH₂ -CH₃ | ~1.9-2.0 | Quintet | =CH, CH₃ |

| =C-CH₃ | ~1.6-1.7 | Doublet | =CH |

| -CH₂-CH₃ | ~0.9-1.0 | Triplet | CH₂ |

Note: Actual chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[6][7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The sp²-hybridized carbons of the double bond appear at a lower field than the sp³-hybridized carbons.

Expected ¹³C NMR Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) (approx.) |

| C1 (CH₃) | ~17 |

| C2 (=CH) | ~125 |

| C3 (=CH) | ~133 |

| C4 (CH₂) | ~25 |

| C5 (CH₃) | ~13 |

Note: The carbon atoms of the double bond have significantly higher chemical shifts than the alkane carbons.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that signify the presence of the C=C double bond and the associated =C-H bonds.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) (approx.) | Intensity |

| =C-H stretch | 3000-3100 | Medium |

| C-H stretch (alkane) | 2850-3000 | Strong |

| C=C stretch | 1665-1675 | Weak to Medium |

| =C-H bend (trans) | 960-970 | Strong |

The strong absorption band around 965 cm⁻¹ is particularly diagnostic for a trans-disubstituted alkene.[10][11]

Mass Spectrometry (MS)

In mass spectrometry, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 70). The fragmentation pattern is characterized by the formation of stable carbocations. A prominent fragmentation pathway for alkenes is the cleavage of the allylic bond (the bond adjacent to the double bond), which leads to a resonance-stabilized allylic cation.[12][13]

Synthesis of this compound

The stereoselective synthesis of this compound is a common objective in organic chemistry.

Reduction of an Alkyne

A standard laboratory method for the preparation of a trans-alkene is the reduction of an alkyne using sodium metal in liquid ammonia.[14][15][16][17][18] This reaction proceeds via a dissolving metal reduction mechanism.

Reaction: CH₃-C≡C-CH₂-CH₃ + 2 Na + 2 NH₃ → trans-CH₃-CH=CH-CH₂-CH₃ + 2 NaNH₂

Mechanism: The reaction involves the single-electron transfer from the sodium atom to the alkyne, forming a radical anion. This is followed by protonation by ammonia to give a vinylic radical. A second electron transfer and subsequent protonation yield the trans-alkene, which is the thermodynamically more stable isomer.[18]

Diagram: Synthesis of this compound from 2-Pentyne

Caption: Reaction pathway for the synthesis of this compound.

Reactivity and Key Reactions of this compound

The electron-rich π-bond of this compound is the center of its reactivity, making it susceptible to attack by electrophiles.

Electrophilic Addition Reactions

A hallmark reaction of alkenes is electrophilic addition, where the π-bond is broken, and two new σ-bonds are formed.

This compound reacts with hydrogen halides, such as HBr, to form a mixture of 2-bromopentane and 3-bromopentane. The reaction proceeds through a carbocation intermediate.[19][20][21][22][23]

Mechanism: The electrophilic H⁺ from HBr is attacked by the π-electrons of the double bond. This can form either a secondary carbocation at C2 or C3. The nucleophilic bromide ion (Br⁻) then attacks the carbocation to give the final product. According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents. However, in the case of 2-pentene, both carbons of the double bond have one hydrogen, leading to the formation of both possible products.

The addition of bromine (Br₂) to this compound results in the formation of 2,3-dibromopentane. This reaction is stereospecific, proceeding via an anti-addition.[24][25][26][27][28]

Mechanism: The bromine molecule is polarized as it approaches the electron-rich double bond. The π-electrons attack the electrophilic bromine atom, displacing the bromide ion and forming a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge, leading to the anti-addition of the two bromine atoms.[26][28]

Hydrogenation

Catalytic hydrogenation of this compound over a metal catalyst such as platinum, palladium, or nickel results in the addition of hydrogen across the double bond to yield pentane.

Reaction: trans-CH₃-CH=CH-CH₂-CH₃ + H₂ --(Pd/C)--> CH₃-CH₂-CH₂-CH₂-CH₃

Applications in Organic Synthesis and Polymer Chemistry

This compound is a versatile building block in organic synthesis and has applications in the polymer industry.

Precursor to other Organic Compounds

It can be used as a starting material for the synthesis of various functionalized compounds, such as sec-amyl alcohols through hydration.

Polymerization

Alkenes like this compound can undergo polymerization. Ziegler-Natta catalysts, which are typically based on titanium compounds and organoaluminum co-catalysts, are used for the stereospecific polymerization of α-olefins.[29][30][31][32][33] While this compound is not an α-olefin, the principles of Ziegler-Natta catalysis are fundamental to alkene polymerization. The mechanism involves the coordination of the alkene to the transition metal center followed by insertion into the metal-alkyl bond.[33]

Conclusion

This compound, while structurally simple, provides a rich platform for understanding the fundamental principles of chemical bonding, stereochemistry, and reactivity in organic chemistry. Its well-defined structure and the predictable reactivity of its carbon-carbon double bond make it an important model compound and a useful synthon in various chemical transformations. For researchers and professionals in drug development and materials science, a thorough grasp of the concepts presented in this guide is essential for the rational design of synthetic routes and the development of new molecular entities.

References

-

IR Spectroscopy Tutorial: Alkenes. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry: Alkene Fragmentation. (2024). JoVE. Retrieved January 6, 2026, from [Link]

-

The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy Online. Retrieved January 6, 2026, from [Link]

-

Alkenes: Electrophilic Addition with Hydrogen Bromide, HBr. (2022). Chemistry Student. Retrieved January 6, 2026, from [Link]

-

Electrophilic Addition Reactions of Alkenes. (n.d.). In Organic Chemistry: A Tenth Edition. Cengage. Retrieved January 6, 2026, from [Link]

-

Reduction of Alkynes. (n.d.). Lumen Learning. Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry of Alkenes. (2025). YouTube. Retrieved January 6, 2026, from [Link]

-

Heterogeneous ziegler-natta catalysis for alkene polymerization. (n.d.). Scienomics. Retrieved January 6, 2026, from [Link]

-

Alkynes to Alkenes. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]

-

Electrophilic Addition Mechanism. (2025). Edexcel A Level Chemistry Revision Notes 2015. Retrieved January 6, 2026, from [Link]

-

Ziegler–Natta catalyst. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

9.5: Reduction of Alkynes. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Reduction of Alkynes. (n.d.). OpenOChem Learn. Retrieved January 6, 2026, from [Link]

-

electrophilic addition - symmetrical alkenes and hydrogen halides. (n.d.). Chemguide. Retrieved January 6, 2026, from [Link]

-

electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

-

9.5 Reduction of Alkynes. (2023). OpenStax. Retrieved January 6, 2026, from [Link]

-

GCMS Section 6.9.4. (n.d.). Whitman College. Retrieved January 6, 2026, from [Link]

-

6.13: Ziegler-Natta Polymerization. (2022). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

11.8: Infrared Spectroscopy. (2019). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

1.7: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Chad's Prep. Retrieved January 6, 2026, from [Link]

-

Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

-

Ziegler Natta Polymerization of Alkene Part-1:- Introduction and Mechanism of Heterogeneous Catalyst. (2021). YouTube. Retrieved January 6, 2026, from [Link]

-

Preparation Of Ziegler-Natta Catalyst. (n.d.). BYJU'S. Retrieved January 6, 2026, from [Link]

-

IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. Retrieved January 6, 2026, from [Link]

-

carbon-13 NMR spectrum of E/Z pent-2-ene (cis/trans isomers). (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

-

What is the hybridization in pent-2-ene-4-yne?. (2019). Quora. Retrieved January 6, 2026, from [Link]

-

The Chemical Equation for the Reaction Between 2-Pentene & Bromine. (2014). YouTube. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Pentene. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Stereochemistry of bromine addition. (2021). YouTube. Retrieved January 6, 2026, from [Link]

-

What is the the structure of the cis-trans isomers of 2-pentene?. (2018). Quora. Retrieved January 6, 2026, from [Link]

-

29.10 ¹³C NMR Spectroscopy. (n.d.). eCampusOntario Pressbooks. Retrieved January 6, 2026, from [Link]

-

STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. (n.d.). Lady Keane College. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Stenutz. Retrieved January 6, 2026, from [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

How to Write the Structural Formula for 2-Pentene (cis and trans). (2022). YouTube. Retrieved January 6, 2026, from [Link]

-

Stereochemistry of Bromine Additions. (n.d.). UC Davis Chem. Retrieved January 6, 2026, from [Link]

-

Stereochemistry of Bromine Addition. (n.d.). Alfred State. Retrieved January 6, 2026, from [Link]

-

The 1H-NMR spectrum of trans-pent-2-enoic acid is shown below.(i). (n.d.). Pearson+. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | C5H10 | CID 5326161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentene - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. This compound(646-04-8) 1H NMR [m.chemicalbook.com]

- 8. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. This compound(646-04-8) 13C NMR [m.chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 13. GCMS Section 6.9.4 [people.whitman.edu]

- 14. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 15. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 18. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 19. m.youtube.com [m.youtube.com]

- 20. 7.7 Electrophilic Addition Reactions of Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. savemyexams.com [savemyexams.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 24. m.youtube.com [m.youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 27. homepages.gac.edu [homepages.gac.edu]

- 28. web.alfredstate.edu [web.alfredstate.edu]

- 29. scienomics.com [scienomics.com]

- 30. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. youtube.com [youtube.com]

- 33. byjus.com [byjus.com]

A Spectroscopic Guide to trans-2-Pentene: Elucidating Molecular Structure

This technical guide provides a comprehensive analysis of the spectroscopic data for trans-2-pentene, offering researchers, scientists, and drug development professionals a detailed framework for its structural elucidation. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a holistic view of how these powerful analytical techniques converge to define the molecule's distinct chemical identity. This document moves beyond a simple recitation of data, delving into the underlying principles and experimental considerations that are crucial for accurate interpretation.

Introduction: The Analytical Power of Spectroscopy in Alkene Characterization

Alkenes, characterized by their carbon-carbon double bonds, are fundamental building blocks in organic synthesis and are prevalent in numerous natural and synthetic compounds. The precise determination of their structure, including the stereochemistry of the double bond, is paramount. Spectroscopic methods provide a non-destructive and highly informative means to achieve this. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, demonstrating how each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides information about the different types of hydrogen atoms in a molecule. The key parameters in a ¹H NMR spectrum are the chemical shift (δ), integration, and spin-spin coupling (multiplicity).

Theoretical Basis: The chemical shift of a proton is influenced by its local electronic environment. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). The integration of a signal is proportional to the number of protons it represents. Spin-spin coupling arises from the interaction of the magnetic moments of neighboring, non-equivalent protons, leading to the splitting of signals into multiplets.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1][2] The deuterated solvent is used to avoid a large solvent signal in the spectrum.[1]

-

Instrumentation Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved peaks.[1][3]

-

Acquisition: A standard ¹H pulse sequence is used to acquire the free induction decay (FID). Key parameters include the pulse angle, acquisition time, and relaxation delay.

-

Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Interpretation of the ¹H NMR Spectrum of this compound:

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hc, Hd (Olefinic) | ~5.4 - 5.5 | Multiplet | 2H |

| He (Allylic) | ~1.9 - 2.0 | Quintet | 2H |

| Ha (Methyl) | ~1.6 | Doublet | 3H |

| Hb (Methyl) | ~0.9 - 1.0 | Triplet | 3H |

Table 1: ¹H NMR Data for this compound.

The olefinic protons (Hc and Hd) are significantly deshielded and appear in the characteristic alkene region of the spectrum (~5.4-5.5 ppm) due to the anisotropic effect of the π-electron cloud of the double bond.[3] The allylic protons (He) are also deshielded, though to a lesser extent, appearing around 1.9-2.0 ppm. The methyl protons (Ha and Hb) are in more shielded environments. The splitting patterns are consistent with the structure: the triplet for Hb is due to coupling with the two He protons, the doublet for Ha is due to coupling with the adjacent Hc proton, and the quintet for He is due to coupling with both the Hb and Hd protons.

¹³C NMR Spectroscopy: A Carbon Framework View

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Theoretical Basis: The chemical shift of a ¹³C nucleus is also dependent on its electronic environment. Carbons involved in double bonds (sp² hybridized) are significantly deshielded and appear at higher chemical shifts compared to sp³ hybridized carbons.

Interpretation of the ¹³C NMR Spectrum of this compound:

The proton-decoupled ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| C3 (Olefinic) | ~132 |

| C2 (Olefinic) | ~123 |

| C4 (Allylic) | ~25 |

| C1 (Methyl) | ~17 |

| C5 (Methyl) | ~13 |

Table 2: ¹³C NMR Data for this compound.

The sp² hybridized carbons of the double bond (C2 and C3) are found at the highest chemical shifts, as expected.[4][5] The sp³ hybridized carbons of the ethyl and methyl groups appear at lower chemical shifts.

Infrared (IR) Spectroscopy: Unveiling Functional Groups through Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Theoretical Basis: The bonds within a molecule are not static; they are constantly vibrating. These vibrations can be stretching (a change in bond length) or bending (a change in bond angle). When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, and this absorption is detected.

Experimental Protocol: Acquiring an FTIR Spectrum

A common method for acquiring the IR spectrum of a liquid sample like this compound is using Attenuated Total Reflectance (ATR) FTIR.

-

Instrument Background: A background spectrum is collected without the sample to account for atmospheric and instrumental contributions.[6]

-

Sample Application: A small drop of this compound is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The IR beam is passed through the crystal, where it undergoes total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies. The attenuated beam is then directed to the detector.[6][7]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum of this compound:

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of an alkene functional group and provide information about its substitution pattern.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| =C-H Stretch | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | < 3000 | Strong |

| C=C Stretch | ~1670 | Weak-Medium |

| trans C-H Bend (out-of-plane) | ~965 | Strong |

Table 3: Key IR Absorptions for this compound.

The presence of a band above 3000 cm⁻¹ is indicative of C-H bonds on sp² hybridized carbons (the double bond).[8] The strong absorptions below 3000 cm⁻¹ are due to the C-H stretching of the methyl and methylene groups. The C=C stretching vibration for a trans-disubstituted alkene is typically weak to medium in intensity and appears around 1670 cm⁻¹.[8] A key diagnostic feature for a trans double bond is the strong out-of-plane C-H bending vibration, which is observed at approximately 965 cm⁻¹.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Basis: In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV).[10][11] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged species (fragment ions) and neutral radicals. The mass spectrometer separates these ions based on their m/z ratio, and the resulting mass spectrum is a plot of relative ion abundance versus m/z.

Interpretation of the Mass Spectrum of this compound:

The mass spectrum of this compound provides its molecular weight and clues to its structure through characteristic fragmentation.

| m/z | Proposed Fragment | Significance |

| 70 | [C₅H₁₀]⁺• | Molecular Ion (M⁺•) |

| 55 | [C₄H₇]⁺ | Base Peak (loss of •CH₃) |

| 42 | [C₃H₆]⁺• | |

| 41 | [C₃H₅]⁺ | |

| 29 | [C₂H₅]⁺ |

Table 4: Major Fragments in the Mass Spectrum of this compound.

The molecular ion peak at m/z 70 confirms the molecular formula C₅H₁₀. The most abundant peak in the spectrum, the base peak, is observed at m/z 55. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable allylic carbocation.[12][13] The formation of this stable cation is a favored fragmentation pathway for many alkenes.[12][13] Other significant peaks in the spectrum arise from further fragmentation of the molecular ion and primary fragment ions.

Conclusion: A Synergistic Approach to Structural Confirmation

The spectroscopic analysis of this compound provides a compelling example of how different analytical techniques work in concert to provide an unambiguous structural assignment. ¹H and ¹³C NMR spectroscopy define the carbon framework and the connectivity of hydrogen atoms. Infrared spectroscopy confirms the presence of the alkene functional group and, crucially, its trans stereochemistry. Finally, mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. For researchers in the chemical and pharmaceutical sciences, a thorough understanding and application of these spectroscopic principles are indispensable for the confident characterization of molecular entities.

References

-

Wikipedia. Electron ionization. [Link]

-

LCGC International. Understanding Electron Ionization Processes for GC–MS. [Link]

-

Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

Go Up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

S Pavia, D. L. (n.d.). IR Spectroscopy Tutorial: Alkenes. [Link]

-

Whitman College. GCMS Section 6.9.4. [Link]

-

Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

-

Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link]

-

Doc Brown's Chemistry. infrared spectrum of E/Z pent-2-ene (cis/trans somers). [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

ChemHelper. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

MSE. fourier transform infrared spectroscopy. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Innovatech Labs. How Does FTIR Analysis Work? [Link]

-

MSU chemistry. Infrared Spectrometry. [Link]

- UCPH. Fragmentation mechanisms in electron impact mass spectrometry.

-

YouTube. Part 6:Alkenes' Mass Spectrum(Fragmentation Pattern) for CSIR NET/GATE. [Link]

-

Wikipedia. Fourier-transform infrared spectroscopy. [Link]

-

Wipf Group. Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

-

OpenOChem Learn. Interpreting. [Link]

-

NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

-

YouTube. Carbon-13 NMR Spectroscopy. [Link]

-

IIT Guwahati. Fragmentation of Alkane. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 7. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. organomation.com [organomation.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. GCMS Section 6.9.4 [people.whitman.edu]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Characteristics of trans-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Pentene, a key unsaturated hydrocarbon, presents a unique profile of physical characteristics governed by its molecular geometry. This technical guide provides a comprehensive exploration of these properties, offering insights into the causality behind its behavior and equipping researchers with the foundational knowledge necessary for its application in organic synthesis and material science. Through a detailed examination of its stereoisomerism, thermodynamic properties, and spectral signature, this document serves as an essential reference for professionals in drug development and chemical research.

Introduction: The Significance of Stereoisomerism

This compound, with the chemical formula C₅H₁₀, is an alkene distinguished by the presence of a carbon-carbon double bond originating at the second carbon of the pentane chain.[1] The prefix "trans-" denotes the stereochemical arrangement where the substituent groups (a methyl group and an ethyl group) are located on opposite sides of the double bond.[2] This specific spatial orientation is the primary determinant of its physical properties, differentiating it from its cis-isomer and influencing its reactivity and utility in various chemical processes. Understanding these physical characteristics is paramount for its effective handling, purification, and application in complex synthetic pathways.

Core Physical Properties: A Quantitative Overview